3,3-dimethyl-2-Oxa-8-azaspiro[4.5]decan-4-ol
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Overview
Description
3,3-dimethyl-2-Oxa-8-azaspiro[4.5]decan-4-ol is a spiro compound characterized by its unique bicyclic structure, which includes an oxygen and nitrogen atom within the rings. Spiro compounds are known for their three-dimensional structural properties and inherent rigidity, making them valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-dimethyl-2-Oxa-8-azaspiro[4.5]decan-4-ol typically involves the use of commercially available reagents. One common method is based on the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane. This reaction proceeds through a series of steps, including alkylation and heterocyclization, to form the desired spiro compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
3,3-dimethyl-2-Oxa-8-azaspiro[4.5]decan-4-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The spiro compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include lithium aluminum hydride for reduction, and various oxidizing agents such as potassium permanganate for oxidation. The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction can produce different spiro derivatives .
Scientific Research Applications
3,3-dimethyl-2-Oxa-8-azaspiro[4.5]decan-4-ol has several scientific research applications, including:
Chemistry: Used as a scaffold in the synthesis of biologically active compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in metabolic and inflammatory pathways.
Medicine: Explored as a potential drug candidate for treating various diseases, including hepatocellular carcinoma and disorders associated with steroid hormones.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,3-dimethyl-2-Oxa-8-azaspiro[4.5]decan-4-ol involves its interaction with specific molecular targets and pathways. For instance, it has been studied as an inhibitor of the vanin-1 enzyme, which plays a crucial role in metabolism and inflammation. Additionally, it acts as an FGFR4 inhibitor, which is significant in the treatment of hepatocellular carcinoma .
Comparison with Similar Compounds
Similar Compounds
- 2,8-Diazaspiro[4.5]decane
- 2,7-Diazaspiro[4.5]decane
- 2,7-Diazaspiro[4.4]nonane
- 2-Oxa-7-azaspiro[4.4]nonane
Uniqueness
3,3-dimethyl-2-Oxa-8-azaspiro[4.5]decan-4-ol stands out due to its specific structural features, including the presence of both oxygen and nitrogen atoms within the spiro rings. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C10H19NO2 |
---|---|
Molecular Weight |
185.26 g/mol |
IUPAC Name |
3,3-dimethyl-2-oxa-8-azaspiro[4.5]decan-4-ol |
InChI |
InChI=1S/C10H19NO2/c1-9(2)8(12)10(7-13-9)3-5-11-6-4-10/h8,11-12H,3-7H2,1-2H3 |
InChI Key |
XFSZJHPPUMVEKA-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(C2(CCNCC2)CO1)O)C |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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